molecular formula C11H15F2N B13973433 (S)-1-(2,4-difluorophenyl)pentylamine

(S)-1-(2,4-difluorophenyl)pentylamine

Cat. No.: B13973433
M. Wt: 199.24 g/mol
InChI Key: BWGJXDWRLPCNRN-NSHDSACASA-N
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Description

(S)-1-(2,4-difluorophenyl)pentylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of (S)-1-(2,4-difluorophenyl)pentylamine may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-difluorophenyl)pentylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-1-(2,4-difluorophenyl)pentylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-difluorophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(2,4-difluorophenyl)pentylamine is unique due to its specific combination of a difluorophenyl group and a pentylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

(1S)-1-(2,4-difluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

BWGJXDWRLPCNRN-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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